Rizatriptan Sulfate

Migraine Acute Pain Comparative Efficacy

Migraine research demands triptan comparators with differentiated pharmacokinetics. Rizatriptan sulfate-the fastest-onset oral triptan (Tmax ~1 h ODT)-enables speed-of-onset clinical endpoints. • 51% 2-h pain relief in sumatriptan non-responders vs. 20% placebo (P<0.001) • 61.1% patient preference over eletriptan in head-to-head crossover studies • Lower AE rate vs. sumatriptan (33% vs. 41%, P=0.014) supports safety-focused trials Supplied as ≥98% pure hemisulfate hemihydrate for preclinical through Phase IV research.

Molecular Formula C30H42N10O5S
Molecular Weight 654.8 g/mol
CAS No. 159776-67-7
Cat. No. B1258519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRizatriptan Sulfate
CAS159776-67-7
Molecular FormulaC30H42N10O5S
Molecular Weight654.8 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.O.OS(=O)(=O)O
InChIInChI=1S/2C15H19N5.H2O4S.H2O/c2*1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;1-5(2,3)4;/h2*3-4,7-8,10-11,17H,5-6,9H2,1-2H3;(H2,1,2,3,4);1H2
InChIKeySMWLLNMVQNVPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rizatriptan Sulfate Baseline Pharmacological Profile


Rizatriptan sulfate, the salt form of the selective 5-HT1B/1D receptor agonist rizatriptan, is a second-generation triptan used for the acute treatment of migraine [1]. It binds with high affinity to human cloned 5-HT1B/1D receptors, mediating its therapeutic effects through vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release in the trigeminal system [2]. Rizatriptan is distinguished from other triptans by its rapid oral absorption and shorter time to maximum plasma concentration (tmax), which translates to a faster onset of headache relief in clinical settings [3].

5-HT1B/1D receptor agonist tool compound Selective for human cloned 5-HT1B and 5-HT1D receptors; supports migraine pathophysiology research.
Oral formulation with rapid absorption profile Reported short Tmax within the oral triptan class; useful for onset-of-action study designs.
Sulfate salt hemihydrate form Well-characterized solid form with established solubility; suitable for both in vitro and in vivo research models.

Rizatriptan Sulfate Non-Interchangeability


While triptans share a common mechanism of action as 5-HT1B/1D agonists, clinically relevant pharmacokinetic and pharmacodynamic differences preclude simple substitution. Sumatriptan, the first-generation triptan, has a low oral bioavailability of 14% [1]. Newer triptans, including rizatriptan, exhibit improved bioavailability, and importantly, rizatriptan has a significantly faster rate of absorption [1]. This translates to a shorter time to maximum plasma concentration (tmax) for rizatriptan compared to sumatriptan and zolmitriptan, which is directly correlated with a quicker onset of headache relief [1]. Consequently, selecting rizatriptan over other triptans is a decision based on quantifiable efficacy and speed-of-onset advantages, not merely cost or class membership.

Triptans exhibit substantial PK/PD heterogeneity — Tmax, half-life, and oral bioavailability can shift study endpoint dynamics; direct class-level interchange may confound research outcomes.
Non-response to one triptan (e.g., sumatriptan) does not predict response to another; substitution without evidence risks altering endpoint response interpretation.
Salt form and hydrate state (sulfate vs. benzoate) may influence solubility and formulation behavior; verify salt-specific attributes before switching.

Rizatriptan Sulfate Quantitative Evidence


Faster Absorption and Peak Concentration vs. Sumatriptan

In a large, randomized, double-blind, triple-dummy study of 1268 patients, rizatriptan 10 mg demonstrated significantly higher rates of headache relief and pain-free response at 2 hours compared to sumatriptan 100 mg [1]. The difference in pain relief was evident as early as 1 hour, with rizatriptan showing a 9% absolute advantage [1].

Tmax vs. sumatriptan
Head-to-head
Rizatriptan ODT Tmax 0.67 h; tablet 1.2–1.3 h vs. sumatriptan 2.5 h
Reported earlier peak exposure context; supports onset-of-action endpoint modeling.
P < 0.05; healthy volunteers crossover.
Migraine Acute Pain Comparative Efficacy

Superior Pain-Free Response vs. Oral Triptans

A direct head-to-head trial of 522 patients revealed that rizatriptan 10 mg provides significantly faster and more complete pain relief than naratriptan 2.5 mg [1]. At any given time within the first 2 hours post-dose, a patient taking rizatriptan was 62% more likely to experience headache relief in the next few minutes compared to a patient taking naratriptan, as indicated by a hazard ratio of 1.62 [2]. This advantage is underpinned by rizatriptan's faster absorption and shorter tmax (1 hour) compared to naratriptan (2.5 hours) [2].

2-h pain-free vs. triptans
Head-to-head
Rizatriptan 10 mg 40% vs. sumatriptan 100 mg 33% (P=0.019)
Reported endpoint difference in pooled RCTs; provides comparator-response context.
n=772–1183 per comparison; double-blind.
Migraine Onset of Action Hazard Ratio

Sustained Pain-Free Response vs. Comparator Triptans

A 2024 study in 113 Indian patients directly compared rizatriptan 10 mg to sumatriptan 50 mg [1]. Rizatriptan demonstrated superior efficacy across all measured endpoints, including a significantly higher 2-hour pain relief rate (71.92% vs. 60.71%, P=0.0099) and a higher proportion of patients achieving complete pain freedom at 2 hours (43.85% vs. 26.78%) [1]. Importantly, the incidence of adverse effects was markedly lower in the rizatriptan group (49.68%) compared to the sumatriptan group (83.89%) [1].

24-h sustained pain-free
Cross-study
Rizatriptan 29–32% vs. sumatriptan 20–26%; naratriptan 17%
Supports durability-of-effect endpoint modeling; network meta-analysis context.
Pooled RCTs; OR 1.59–2.44 vs. comparators.
Migraine Tolerability Pain Free

Efficacy in Sumatriptan Non-Responders

A 2024 review of three randomized controlled trials (752 patients) established that a low dose of rizatriptan (5 mg) is more effective for self-medication than the established OTC doses of other triptans, including naratriptan 2.5 mg, almotriptan 12.5 mg, and sumatriptan 50 mg [1]. This finding is critical as it shows rizatriptan maintains a superior efficacy profile even at a lower, better-tolerated dose, and crucially, the frequency of adverse events with rizatriptan 5 mg was not significantly different from placebo [1].

Sumatriptan non-responders
Direct vs. placebo
51% pain relief vs. 20% placebo (P < 0.001); 22% pain-free
Supports switch-study endpoint modeling; non-responder population context.
Crossover design, n=102; ODT formulation.
Migraine Self-Medication Low-Dose

Higher Patient Preference vs. Eletriptan Tablet

A 2024 network meta-analysis of 137 trials with 89,445 participants evaluated 17 oral migraine drugs [1]. In head-to-head comparisons for 2-hour pain freedom, eletriptan was the most effective (OR range 1.46-3.01), but rizatriptan was a close second (OR range 1.59-2.44), outperforming sumatriptan (1.35-2.04) and zolmitriptan (1.47-1.96) [1]. Rizatriptan was also significantly more effective than newer, more expensive drug classes like gepants (rimegepant, ubrogepant) and ditans (lasmiditan), which showed efficacy comparable to NSAIDs [1].

Patient preference vs. eletriptan
Head-to-head
61.1% preferred rizatriptan wafer vs. 38.9% eletriptan tablet (P ≤ 0.001)
Reported preference endpoint context; formulation-driven patient-centric research.
Multicentre crossover; n=342.
Migraine Network Meta-Analysis Pain Freedom

Favorable Tolerability vs. Sumatriptan

Rizatriptan's clinical advantage in speed of onset is mechanistically grounded in its pharmacokinetic profile. Its oral bioavailability is improved compared to sumatriptan (14%), and its time to maximum plasma concentration (tmax) of 1 hour is shorter than that of sumatriptan (1.5 hours) and zolmitriptan (1.5 hours) [1]. This faster absorption rate is a key differentiator, as a shorter tmax is directly linked to a quicker onset of headache relief [1].

Tolerability vs. sumatriptan
Head-to-head
AE rate 33% (rizatriptan) vs. 41% (sumatriptan 100 mg); P=0.014
Reported tolerability endpoint difference; supports safety-related endpoint monitoring.
Phase III RCT, n=1268; FAERS data consistent.
Pharmacokinetics Tmax Bioavailability

Rizatriptan Sulfate Research and Industrial Applications


Fastest Onset Oral Triptan Clinical Trials

Rizatriptan's well-characterized pharmacokinetic advantage—a tmax of 1 hour compared to 1.5+ hours for sumatriptan and zolmitriptan—makes it the optimal reference standard for developing novel oral or orally disintegrating tablet (ODT) formulations aimed at achieving the fastest possible onset of action [1]. This is directly supported by its demonstrated faster onset of pain relief in head-to-head trials [1]. The availability of wafer formulations further validates its utility in developing patient-friendly, fast-acting dosage forms [2].

Sumatriptan Non-Responder Switch Studies

Given its established position as one of the most efficacious oral triptans in large-scale meta-analyses [1], rizatriptan serves as an ideal active comparator for clinical trials of novel acute migraine therapies. Its well-defined efficacy profile (e.g., 2-hour pain relief rates of ~72% and pain-free rates of ~44% vs. sumatriptan) provides a high benchmark for evaluating new chemical entities or novel drug delivery systems [2]. Its rank in network meta-analyses (second only to eletriptan) allows for robust statistical powering in head-to-head non-inferiority or superiority trial designs [1].

Patient Preference and Reported Outcomes Research

The evidence demonstrating that a low, 5 mg dose of rizatriptan is more effective than standard OTC doses of naratriptan, almotriptan, and sumatriptan, while maintaining a placebo-like adverse event profile, is a cornerstone for OTC product development and regulatory dossier preparation [1]. This data supports the creation of a differentiated OTC offering with a superior efficacy-to-tolerability ratio, directly addressing the needs of the 91% of migraine patients who self-medicate [1].

Safety and Tolerability Pharmacovigilance Studies

Rizatriptan's high and selective affinity for cloned human 5-HT1B/1D receptors makes it a valuable pharmacological tool for in vitro and in vivo studies investigating receptor-mediated vasoconstriction and inhibition of neurogenic inflammation in the trigeminovascular system [1]. Its distinct pharmacokinetic profile allows for the dissociation of drug exposure from clinical effect, facilitating studies on the relationship between plasma concentration, receptor occupancy, and therapeutic outcome [2].

Application
Selection Property
Validation Focus
Rapid-onset oral triptan comparator trials
Short Tmax within oral triptan class (reported)
Onset-of-action endpoint modeling
Sumatriptan non-responder switch-study design
Endpoint response in non-responder population
Non-responder endpoint context
Patient-preference endpoint studies
Formulation-driven preference endpoint
Preference and convenience endpoint validation
Tolerability endpoint pharmacovigilance analysis
Reported AE rate context vs. comparator triptans
Tolerability endpoint modeling
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